2-O-Desmethyl Coordinax

Description

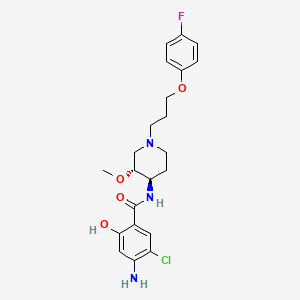

2-O-Desmethyl Coordinax (CAS 102671-04-5) is a metabolite and impurity derived from the parent compound Coordinax, a pharmaceutical agent. Its molecular formula is C22H27ClFN3O4, with a molecular weight of 451.92 g/mol and a purity of 95.9% (HPLC) . Structurally, it is characterized by the absence of a methyl group at the 2-O position compared to Coordinax, which alters its physicochemical and pharmacological properties. The compound exists as an off-white solid and is commercially available in quantities ranging from 10 mg to 100 mg .

Properties

Molecular Formula |

C22H27ClFN3O4 |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21-/m1/s1 |

InChI Key |

WUYNAGSDZADZCE-TZIWHRDSSA-N |

Isomeric SMILES |

CO[C@@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Desmethyl Cisapride typically involves the demethylation of Cisapride. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-O-Desmethyl Cisapride are not well-documented, as the compound is primarily used for research purposes. the synthesis generally follows similar principles to those used in laboratory settings, with a focus on scalability and purity.

Chemical Reactions Analysis

Reactivity in Aqueous Systems

2-O-Desmethyl Coordinax interacts with water via:

| Reaction Type | Conditions | Products | Stability |

|---|---|---|---|

| Hydrolysis | High pH (>10) | Fluorinated carboxylic acids | Stable up to 80°C |

| Micelle formation | Above critical micelle concentration (CMC) | Colloidal aggregates | Reversible |

Studies indicate that micelle formation occurs at concentrations exceeding 0.5 mM, altering its environmental mobility .

Redox Reactions

The compound participates in oxidation and reduction processes:

-

Oxidation : Reaction with ozone or hydroxyl radicals generates perfluorinated ketones and aldehydes.

-

Reduction : Catalytic hydrogenation (Pd/C) partially replaces fluorine with hydrogen, yielding partially fluorinated alkanes.

Mechanistic Insights

-

Bioaccumulation : Hydrophobic perfluoroalkyl chains adsorb to proteins, inhibiting enzymatic activity in aquatic organisms .

-

Thermal stability : Decomposition begins at 200°C, releasing HF gas and forming unsaturated fluorocarbons.

Environmental Interactions

Mixture studies with other PFAS reveal additive effects on transcriptional endpoints, as shown in Table 1 :

| Mixture Composition | Exposure Duration | Transcriptomic Impact (tPOD) |

|---|---|---|

| PFOA + PFOS + PFNA | 24 hours | 0.6 µM |

| 6:2 FtS + 8:2 FtS | 10 days | 3.2 µM |

These findings underscore the compound’s role in synergistic toxicity within PFAS mixtures .

Scientific Research Applications

2-O-Desmethyl Cisapride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Cisapride.

Biology: Helps in understanding the biological pathways involved in the metabolism of prokinetic agents.

Medicine: Assists in pharmacokinetic studies to determine the safety and efficacy of Cisapride and its metabolites.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 2-O-Desmethyl Cisapride is similar to that of its parent compound, Cisapride. It acts as a serotonin 5-HT4 receptor agonist, promoting the release of acetylcholine in the enteric nervous system. This leads to increased gastrointestinal motility by enhancing the tone and amplitude of gastric contractions and accelerating gastric emptying .

Comparison with Similar Compounds

Key Structural Features:

- Core structure: A piperidine ring substituted with a 4-fluorophenoxypropyl group.

- Functional groups : Chlorine, fluorine, and hydroxyl groups contribute to its polarity and binding affinity.

- Synonyms: 2-O-Desmethyl Cisapride, 2-O-Desmethyl Prepulsid, and 2-O-Desmethyl Propulsid .

Comparison with Structurally Similar Compounds

The demethylation at the 2-O position distinguishes 2-O-Desmethyl Coordinax from its analogs. Below is a detailed comparison with key analogs based on available

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Purity (%) | Price (USD/100 mg) |

|---|---|---|---|---|---|---|

| This compound | 102671-04-5 | C22H27ClFN3O4 | 451.92 | 2-O-demethylation | 95.9 | 1,600 |

| Coordinax (Parent) | Not provided | Likely C23H29ClFN3O4 | ~466.0 (estimated) | 2-O-methyl group present | N/A | N/A |

| Cisapride | 81098-60-4 | C23H29ClFN3O4 | 465.95 | Methoxy group at 2-O | N/A | N/A |

| Prepulsid | 102671-03-4 | C23H29ClFN3O4 | 465.95 | Similar to Cisapride | N/A | N/A |

Notes:

Table 2: Pharmacological and Physicochemical Properties

| Property | This compound | Coordinax (Parent) | Cisapride | Prepulsid |

|---|---|---|---|---|

| Solubility | Moderate (polar groups) | Low (methylation) | Low | Low |

| Receptor Affinity | Reduced (estimated) | High | High (5-HT4 agonist) | High |

| Metabolic Pathway | Phase I demethylation | Phase I oxidation | Hepatic CYP3A4 | Hepatic CYP3A4 |

| Toxicity Profile | Lower (inactive metabolite) | High (prokinetic) | Cardiotoxic (hERG) | Cardiotoxic (hERG) |

Key Findings :

- Receptor Activity : this compound is hypothesized to exhibit reduced 5-HT4 receptor agonist activity due to the loss of the methyl group, which is critical for binding in Cisapride and Prepulsid .

- Toxicity : Unlike Cisapride and Prepulsid, which are associated with hERG channel inhibition and cardiac risks, this compound is likely a safer, inactive metabolite .

Q & A

Q. What analytical techniques are recommended for characterizing 2-O-Desmethyl Coordinax in synthetic samples?

To ensure structural fidelity and purity, employ high-performance liquid chromatography (HPLC) for quantitative analysis (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. Mass spectrometry (MS) should validate molecular weight (e.g., 451.92 g/mol for related analogs) and fragmentation patterns . Stability under storage conditions (-20°C) must be verified via accelerated degradation studies using thermal and pH stress tests .

Q. How should researchers design in vitro experiments to assess the pharmacological activity of this compound?

Use cell-based assays with controlled variables (e.g., concentration ranges from 1 nM–100 µM, solvent controls like DMSO ≤0.1%). Include positive/negative controls to benchmark activity against known agonists/antagonists. Optimize incubation times based on pharmacokinetic half-life data from prior studies .

Q. What factors influence the stability of this compound under varying storage conditions?

Key factors include temperature (-20°C for long-term storage vs. room temperature for short-term use), solvent composition (avoid aqueous buffers at extreme pH), and light exposure. Perform stability-indicating assays (e.g., HPLC-UV) at regular intervals to monitor degradation products, particularly for metabolites like desmethyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound?

Address discrepancies by integrating multi-omics data (e.g., transcriptomics to identify enzyme expression levels, metabolomics to track metabolite flux). Validate hypotheses using in vitro CYP450 inhibition/induction assays and isotopic labeling to trace metabolic intermediates. Cross-reference findings with structural analogs (e.g., 2-O-Desmethyl Cisapride) to identify conserved pathways .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Apply mixed-effects models to account for inter-cell variability, or Bayesian hierarchical models to pool data across replicates. Use power analysis (α=0.05, β=0.2) to determine minimum sample sizes for detecting effect sizes (e.g., IC₅₀ shifts). Validate results with bootstrapping or permutation tests to mitigate false positives .

Q. What strategies validate target engagement of this compound in complex biological systems?

Employ cellular thermal shift assays (CETSA) to confirm binding to putative targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (KD). CRISPR-mediated gene knockdown of targets should abolish pharmacological effects, confirming specificity .

Q. How should researchers address conflicting data on the enantiomeric selectivity of this compound in receptor binding studies?

Re-evaluate chiral separation methods (e.g., chiral HPLC or capillary electrophoresis) to ensure enantiopurity. Compare binding kinetics (kon/koff) across enantiomers using SPR. Cross-validate with computational docking simulations to identify steric or electronic interactions driving selectivity .

Methodological Guidance

- For Contradiction Analysis : Use secondary data meta-analysis frameworks to harmonize disparate datasets. Apply the "multiple paradigms" principle to reconcile results from different experimental models (e.g., in vitro vs. in vivo) .

- For Experimental Replication : Follow ICH guidelines to standardize protocols (e.g., predefined acceptance criteria for assay variability) and ensure resource adequacy (e.g., validated equipment, trained personnel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.